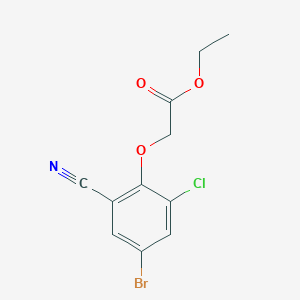

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate is a chemical compound with the molecular formula C11H9BrClNO3 . It is the ethyl ester of a bromoacetic acid .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate consists of an ethyl group (C2H5) attached to an acetate group (CH2CO2) which is further connected to a phenoxy group (C6H4O) that is substituted with bromo, chloro, and cyano groups at positions 4, 2, and 6 respectively .Scientific Research Applications

Synthetic Applications

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate serves as a precursor for the synthesis of various polymers and small molecules with potential applications in materials science and medicinal chemistry. For instance, it can be employed in the synthesis of monomers for conductive polymers, as illustrated by Anderson et al., who described a procedure for the rapid synthesis of a monomer used in the production of poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV), highlighting its significance in the development of electronic and optoelectronic devices (Anderson, Bagge, Webber, Zarras, & Davis, 2008).

Biological Evaluation

In the realm of biological applications, derivatives of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate have been evaluated for their potential as enzyme inhibitors. Boztaş et al. explored the synthesis and biological evaluation of bromophenol derivatives, including the impact of cyclopropyl ring opening, on inhibiting enzymes such as cytosolic carbonic anhydrase I and II, and acetylcholinesterase. These enzymes are targets for the treatment of conditions like Alzheimer's disease, Parkinson's disease, and senile dementia, indicating the chemical's potential for contributing to novel therapeutic agents (Boztaş, Taslimi, Yavari, Gulcin, Şahin, & Menzek, 2019).

Material Science Applications

In material science, Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate can be utilized in the development of corrosion inhibitors for metals. Lgaz et al. demonstrated the effectiveness of chalcone derivatives, structurally related to Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate, as corrosion inhibitors for mild steel in hydrochloric acid solution, showcasing the chemical's application in protecting industrial materials (Lgaz, Bhat, Salghi, Shubhalaxmi, Jodeh, Algarra, Hammouti, Ali, & Essamri, 2017).

Antioxidant Properties

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate derivatives have also been explored for their antioxidant properties. Zhang et al. isolated phenolic compounds from walnut kernels, showcasing the potential of related compounds in scavenging free radicals and contributing to the antioxidant capacity of natural products. This research underscores the potential of Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate derivatives in enhancing the antioxidant properties of dietary supplements and functional foods (Zhang, Liao, Moore, Wu, & Wang, 2009).

properties

IUPAC Name |

ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrClNO3/c1-2-16-10(15)6-17-11-7(5-14)3-8(12)4-9(11)13/h3-4H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHHFGSEJXOYIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=C(C=C(C=C1Cl)Br)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-bromo-2-chloro-6-cyanophenoxy)acetate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2972854.png)

![3-(3,5-dimethylphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2972859.png)

![N-(2-ethoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2972862.png)

![4-Methyl-2-(2-phenoxyethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2972863.png)

![1-(4-Fluorophenyl)-4-[[1-[(4-methoxyphenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2972871.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2972872.png)

![7-(furan-2-yl)-5-(2-(4-isopropylphenyl)-2-oxoethyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2972875.png)